Cas no 75444-25-6 (4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-)

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- structure
75444-25-6 structure
Productnaam:4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-
CAS-nummer:75444-25-6
MF:C23H20O6
MW:392.401307106018
CID:569014
PubChem ID:156341

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-
    • 4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aR,10R,10aS)-
    • 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)
    • Semiglabrin
    • DTXSID50226359
    • [(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
    • CHEMBL376949
    • 4H-Furo(3',2':4,5)furo(2,3-h)-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aalpha,10beta,10aalpha)-(-)-
    • Pseudosemiglabrin
    • 75444-25-6
    • (-)-Pseudosemiglabrin
    • (7aS,10R,10aR)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
    • (7aS,10S,10aR)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
    • Inchi: InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m0/s1
    • InChI-sleutel: XTIQPKJOGKMOSY-KSEOMHKRSA-N
    • LACHT: CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C

Berekende eigenschappen

  • Exacte massa: 392.126
  • Monoisotopische massa: 392.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 721
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 71.1Ų
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 517.2°C at 760 mmHg
  • Vlampunt: 225.9°C
  • Brekindex: 1.641
  • PSA: 71.06

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- Gerelateerde literatuur

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